molecular formula C9H12O3Se B14361929 Formic acid--2-(phenylselanyl)ethan-1-ol (1/1) CAS No. 91228-21-6

Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)

Cat. No.: B14361929
CAS No.: 91228-21-6
M. Wt: 247.16 g/mol
InChI Key: ONHZQMBIBIQNOS-UHFFFAOYSA-N
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Description

Formic acid;2-phenylselanylethanol is a compound that combines the properties of formic acid and 2-phenylselanylethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents . 2-phenylselanylethanol is an organoselenium compound that contains a phenyl group attached to a selenium atom, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2-phenylselanylethanol typically involves the reaction of 2-phenylselanylethanol with formic acid under controlled conditions. One common method is the esterification reaction, where 2-phenylselanylethanol reacts with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of formic acid;2-phenylselanylethanol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Formic acid;2-phenylselanylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenium oxide derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenium oxides and corresponding carboxylic acids.

    Reduction: Reduced selenium compounds and alcohols.

    Substitution: Various substituted phenylselanyl derivatives.

Scientific Research Applications

Formic acid;2-phenylselanylethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of formic acid;2-phenylselanylethanol involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Formic acid: The simplest carboxylic acid with similar acidic properties.

    2-phenylethanol: An alcohol with a phenyl group, lacking the selenium atom.

    Selenomethionine: An organoselenium compound with a different functional group.

Uniqueness

Formic acid;2-phenylselanylethanol is unique due to the presence of both formic acid and selenium functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91228-21-6

Molecular Formula

C9H12O3Se

Molecular Weight

247.16 g/mol

IUPAC Name

formic acid;2-phenylselanylethanol

InChI

InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3)

InChI Key

ONHZQMBIBIQNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCO.C(=O)O

Origin of Product

United States

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